Tetrasulfide, dihexyl

Description

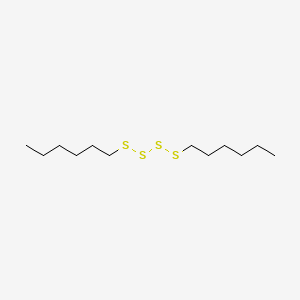

Tetrasulfides are organosulfur compounds characterized by a chain of four sulfur atoms (R–S–S–S–S–R), where R represents alkyl, aryl, or other organic substituents. These compounds exhibit dynamic covalent behavior, redox activity, and diverse applications in materials science, pharmaceuticals, and industrial chemistry . This article provides a comparative analysis of these analogs, emphasizing their chemical reactivity, stability, and functional roles.

Properties

CAS No. |

70715-07-0 |

|---|---|

Molecular Formula |

C12H26S4 |

Molecular Weight |

298.6 g/mol |

IUPAC Name |

1-(hexyltetrasulfanyl)hexane |

InChI |

InChI=1S/C12H26S4/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

LJAMCFROHQBCHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSSSSCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrasulfide, dihexyl typically involves the reaction of hexyl halides with sodium tetrasulfide. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction can be represented as follows:

2C6H13X+Na2S4→C6H13SSSSC6H13+2NaX

where ( \text{X} ) represents a halogen atom (e.g., chlorine or bromine).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing phase transfer catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetrasulfide, dihexyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted polysulfides depending on the nucleophile used.

Scientific Research Applications

Tetrasulfide, dihexyl has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

Industry: this compound is used as an additive in lubricants and as a vulcanizing agent in the rubber industry.

Mechanism of Action

The mechanism of action of tetrasulfide, dihexyl involves the interaction of its sulfur atoms with various molecular targets. The compound can undergo homolytic cleavage to form perthiyl radicals, which are highly reactive and can participate in radical-trapping antioxidant (RTA) activities. These radicals can interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage.

Comparison with Similar Compounds

Key Properties :

- Bioactivity: DTS is a major organosulfur compound in garlic, linked to cholesterol-lowering effects (reducing LDL cholesterol in diabetic rats) and anti-inflammatory properties .

- Degradation : Forms via thermal degradation of diallyl trisulfide (DATS) in micellar formulations .

- Volatility : Detected in garlic essential oil (6.5% relative abundance) and contributes to pungent aroma .

Di-tert-butyl Tetrasulfide (t-Bu–S₄–t-Bu)

Key Properties :

- Reactivity: Reacts with aryl monofluorides and pentafluorobenzenes in rhodium-catalyzed syntheses, outperforming trisulfide analogs due to lower S–S bond energy .

- Antioxidant Activity: Traps peroxyl radicals with a rate constant of 2 × 10⁵ M⁻¹ s⁻¹ at 100°C, rivaling hindered phenols. At 160°C, it surpasses diphenylamines in inhibiting hydrocarbon autoxidation .

Dimethyl Tetrasulfide (CH₃–S₄–CH₃)

Key Properties :

- Volatility : Prominent in vegetable aromas (e.g., broccoli, radish) but degrades during blanching or heating .

- Extraction Sensitivity : Detected at low concentrations in SPME (solid-phase microextraction) due to high molecular weight and low Henry’s constant .

Bis-(triethoxysilylpropyl)tetrasulfide (TESPT)

Key Properties :

- Stability : Enhances silica-rubber interactions in tire tread compounds, outperforming epoxidized natural rubber (ENR) compatibilizers .

Chemical Reactivity and Stability

- Dynamic Covalent Behavior : Trisulfide linkages (e.g., in BiTEMPS) disproportionate into disulfides and tetrasulfides under moisture, highlighting tetrasulfides’ role in covalent adaptable networks (CANs) .

- Radical Stability : Di-tert-butyl tetrasulfide generates persistent perthiyl radicals (•S–S–S–S–t-Bu) upon photolysis, which recombine with a rate constant of 6.0 × 10⁹ M⁻¹ s⁻¹ .

- Thermal Degradation : Diallyl tetrasulfide forms via DATS degradation at 100°C, but dimethyl tetrasulfide is stable under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.